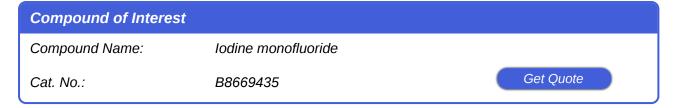


An In-depth Technical Guide to the Reactivity of Iodine Monofluoride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and reactivity of **iodine monofluoride** (IF). As an unstable but highly reactive interhalogen compound, **iodine monofluoride** serves as a potent reagent for specific fluorination and iodination reactions, which are of significant interest in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.

Core Properties of Iodine Monofluoride

lodine monofluoride is a chocolate-brown solid that is thermally unstable and decomposes at temperatures above 0°C.[1] Due to its instability, it is typically generated in situ for immediate use in chemical reactions.[2] Its molecular properties have been determined with precision through spectroscopy.[1][3]

Physical and Thermochemical Data

The fundamental physical and thermochemical properties of **iodine monofluoride** are summarized in the table below. This data is crucial for understanding the compound's energy landscape and predicting its reactivity.



Property	Value	Reference
Molecular Formula	IF	[4]
Molar Mass	145.903 g/mol	[1][5]
Appearance	Chocolate-brown solid	[1]
Melting Point	-45 °C (decomposes)	[1][6]
I-F Bond Distance	190.9 pm	[1][3]
I-F Bond Dissociation Energy	~277 kJ/mol	[1][3]
Standard Enthalpy of Formation (ΔfH°)	-95.4 kJ/mol (at 298 K)	[1][3]
Gibbs Free Energy of Formation (ΔfG°)	-117.6 kJ/mol (at 298 K)	[1][3]

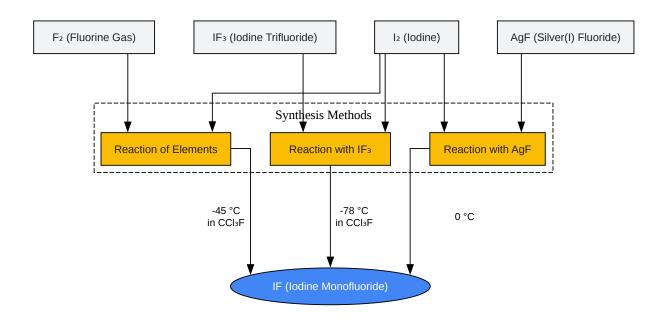
Synthesis and Generation of Iodine Monofluoride

Iodine monofluoride cannot be isolated in a pure, stable form at room temperature.[7] It is therefore generated fleetingly for immediate consumption in a reaction mixture. Several methods have been established for its synthesis.

Synthesis Pathways

The primary methods for generating **iodine monofluoride** involve the reaction of elemental iodine or its compounds with a fluorine source at low temperatures.





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Caption: Synthesis pathways for iodine monofluoride.

Experimental Protocols for Synthesis

The following protocols describe the laboratory-scale generation of **iodine monofluoride**.

Protocol 1: From Elemental Halogens[1][8]

- Reaction: I₂ + F₂ → 2 IF
- Methodology:
 - o Cool a solution of elemental iodine (I₂) in trichlorofluoromethane (CCI₃F) to -45 °C.
 - Bubble fluorine gas (F2) through the cooled solution.



 The iodine monofluoride is generated in the solution and can be used for subsequent reactions.

Protocol 2: From Iodine and Iodine Trifluoride[1][8]

- Reaction: I₂ + IF₃ → 3 IF
- Methodology:
 - Prepare a solution of elemental iodine (I₂) in trichlorofluoromethane (CCI₃F).
 - Cool the solution to -78 °C.
 - Add iodine trifluoride (IF₃) to the solution to generate **iodine monofluoride**.

Protocol 3: From Iodine and Silver(I) Fluoride[1][8]

- Reaction: I₂ + AgF → IF + AgI
- Methodology:
 - Suspend silver(I) fluoride (AgF) in a suitable solvent at 0 °C.
 - Add elemental iodine (I₂) to the suspension.
 - The reaction yields iodine monofluoride in solution and a precipitate of silver iodide (AgI).

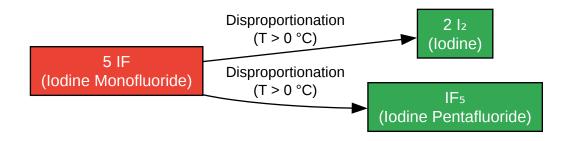
Chemical Reactivity and Key Reactions

The reactivity of **iodine monofluoride** is dominated by its instability and its ability to act as a source of electrophilic iodine and nucleophilic fluorine.

Disproportionation

At temperatures above 0°C, **iodine monofluoride** rapidly and irreversibly disproportionates into elemental iodine and iodine pentafluoride (IF₅).[1][3] This is the primary decomposition pathway.





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Caption: Disproportionation of iodine monofluoride.

Inorganic Reactions

lodine monofluoride is utilized in the synthesis of other inorganic compounds. A notable example is the production of pure nitrogen triiodide (NI₃).[1]

Reaction: BN + 3 IF → NI₃ + BF₃

Organic Reactions: Iodofluorination

A significant application of **iodine monofluoride** in organic synthesis is the iodofluorination of alkenes and alkynes.[2] This reaction introduces both an iodine and a fluorine atom across a double or triple bond. Monofluorinated organic compounds are of great interest in drug development as the fluorine atom can enhance metabolic stability and binding affinity.[2]

The reaction is believed to proceed via an electrophilic addition mechanism, where an iodonium cation is formed, which then reacts with a fluoride source.[9]

Caption: Iodofluorination of an alkene via an iodonium intermediate.

Protocol 4: Iodine-Mediated Iodofluorination of Alkenes[9] This protocol uses an in situ generated electrophilic iodine species that mimics the reactivity of IF.

- Reagents:
 - Alkene substrate
 - lodine (l₂)



- HF-Pyridine complex (pyr-9HF) as the fluorine source
- Potassium persulfate (K2S2O8) or Sodium persulfate (Na2S2O8) as an oxidant
- o Dichloromethane (DCM) as the solvent
- Methodology:
 - In a Teflon tube, dissolve I₂ (1.0 mmol) in DCM (2 mL).
 - Add the HF-Pyridine complex (0.78 mL).
 - Stir the mixture for 15 minutes at room temperature.
 - Add the persulfate oxidant (1.0 mmol), followed by an additional 1 mL of DCM to wash the walls of the tube.
 - Add the alkene substrate (1.0 mmol) to the mixture.
 - Stir at room temperature for 1 to 24 hours, monitoring the reaction progress.
 - Upon completion, quench the reaction with saturated aqueous solutions of NaHCO₃ and Na₂SO₃.
 - Extract the product with DCM (3 x 20 mL).
 - Wash the combined organic phases with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The iodofluorination reaction, facilitated by reagents like **iodine monofluoride**, is a powerful tool for this purpose.[2] The resulting 2-fluoroalkyl iodides are versatile building blocks that can undergo further substitution reactions, allowing for the facile introduction of nitrogen, sulfur, and



oxygen nucleophiles.[9][10] This two-step process—iodofluorination followed by nucleophilic substitution—provides an efficient route to a wide range of fluorinated compounds essential for the development of new pharmaceuticals.[11]

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